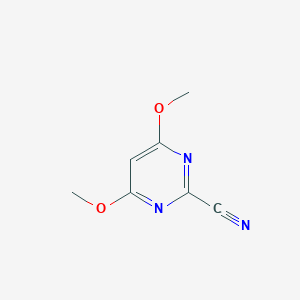

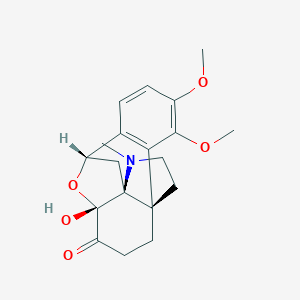

4,6-二甲氧基嘧啶-2-碳腈

描述

While the provided papers do not directly discuss 4,6-Dimethoxypyrimidine-2-carbonitrile, they do provide insights into the synthesis, structure, and reactivity of closely related pyrimidine carbonitrile derivatives. These compounds are of significant interest due to their diverse applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrimidine carbonitriles can be achieved through various methods. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine-5-carbonitrile was accomplished and further reacted with different alkylants to yield a variety of substituted pyrimidines . Another approach involved the synthesis of 4,6-dialkylpyrimidine-5-carbonitriles from 2-(1-ethoxyalkylidine)-3-oxoalkane-nitriles and bidentate nucleophiles like thiourea . These methods highlight the versatility of pyrimidine carbonitriles in organic synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine carbonitriles is characterized by the presence of a pyrimidine ring, which is a six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3. The carbonitrile group (-CN) attached to the pyrimidine ring significantly affects the electronic properties of the molecule and its reactivity .

Chemical Reactions Analysis

Pyrimidine carbonitriles undergo various chemical reactions due to the reactivity of the cyano group and other substituents on the pyrimidine ring. For example, the reactivity of the cyano group in 2,6-dimethylpyrimidine-4-carbonitrile was examined, showing that it can form different derivatives such as acetyl compounds, carboxylic acid esters, and acid amides . Additionally, the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine involved nucleophilic displacement, oxidation, and chlorination steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine carbonitriles are influenced by their molecular structure. The presence of electron-withdrawing groups like the carbonitrile group can affect the molecule's polarity, solubility, and boiling point. The antimicrobial activity of certain pyrimidine carbonitrile derivatives was evaluated, indicating that these compounds can interact with bacterial cell membranes, causing rupture and disintegration . Additionally, the crystal structure of a bicyclic ortho-aminocarbonitrile derivative was determined, providing insights into intermolecular interactions and molecular geometry .

科学研究应用

Summary of the Application

4,6-Dimethoxypyrimidine-2-carbonitrile is used in the synthesis of 2-cyanopyrimidines . Pyrimidines are important aromatic N-heterocycles that are found in nature, for example, as components of pyrimidine nucleotides and vitamin B1 (thiamine) .

Methods of Application or Experimental Procedures

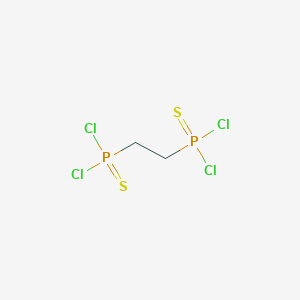

4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine . Both methylthiopyrimidines were converted in two steps to 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile, respectively, after oxidation to sulfones and displacement of the sulfinic group with KCN . 4,6-Dimethoxypyrimidine-2-carbonitrile was chlorinated with NCS to give 5-chloro-4,6-dimethoxypyrimidine-2-carbonitrile .

Summary of the Results or Outcomes

The yield of 5-chloro-4,6-dimethoxypyrimidine-2-carbonitrile from 4,6-dimethoxypyrimidine-2-carbonitrile was 53% .

安全和危害

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

4,6-dimethoxypyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBOPKHTARFXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614310 | |

| Record name | 4,6-Dimethoxypyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxypyrimidine-2-carbonitrile | |

CAS RN |

139539-63-2 | |

| Record name | 4,6-Dimethoxypyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)

![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)